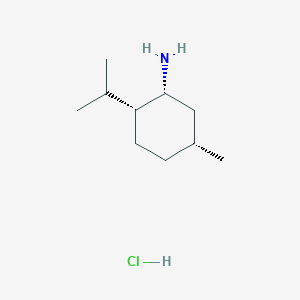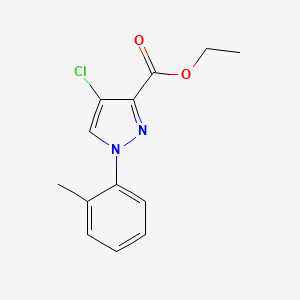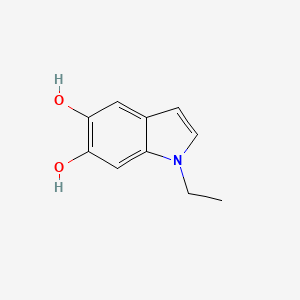
1-Amino-2-methoxyacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-methoxyacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents and DNA intercalators. This compound, with its unique structure, holds promise for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-methoxyacridin-9(10H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a substituted aniline.
Cyclization: The aniline derivative undergoes cyclization to form the acridine core.
Functional Group Modification: Introduction of the amino and methoxy groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-Amino-2-methoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Reduction of the acridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield acridone derivatives, while substitution reactions could introduce various functional groups onto the acridine core.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a fluorescent probe or DNA intercalator.
Medicine: Potential anticancer or antimicrobial agent.
Industry: Use in the synthesis of dyes or other industrial chemicals.
作用機序
The mechanism of action of 1-Amino-2-methoxyacridin-9(10H)-one would depend on its specific application:
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It could inhibit specific enzymes, affecting cellular pathways.
Fluorescence: The compound might exhibit fluorescence, making it useful as a probe in biological studies.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known DNA intercalator and fluorescent dye.
Acriflavine: Used as an antiseptic and in biological staining.
9-Aminoacridine: Known for its antimicrobial properties.
Uniqueness
1-Amino-2-methoxyacridin-9(10H)-one is unique due to its specific functional groups, which might confer distinct chemical and biological properties compared to other acridine derivatives.
特性
CAS番号 |
89974-91-4 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC名 |
1-amino-2-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C14H12N2O2/c1-18-11-7-6-10-12(13(11)15)14(17)8-4-2-3-5-9(8)16-10/h2-7H,15H2,1H3,(H,16,17) |
InChIキー |
KLNIKVXCLHKDDL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-](/img/structure/B12941014.png)
![Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one](/img/structure/B12941018.png)




![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide](/img/structure/B12941054.png)
![8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12941059.png)





